REACTION_CXSMILES
|
[F:1][C:2]1[C:9]([CH:10]=O)=[C:8](F)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].O.[NH2:14][NH2:15].C(OCC)(=O)C>O1CCCC1.CO>[F:1][C:2]1[C:3]([C:4]#[N:5])=[CH:6][CH:7]=[C:8]2[C:9]=1[CH:10]=[N:14][NH:15]2 |f:1.2|
|
Name
|
|
Quantity
|
8.55 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=CC(=C1C=O)F
|
Name
|
ice water
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for three days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was further stirred at 50° C. for 3 hours and at 70° C. for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
FILTRATION
|
Details
|
unnecessary matters were filtered off
|
Type
|
WASH
|
Details
|
The organic layer was sequentially washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Type
|
CUSTOM
|
Details
|
separated by silica gel column chromatography (ethyl acetate:toluene=1:9 to 1:4)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=NNC2=CC=C1C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 509 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |